molecular formula C17H25ClN4O4S B480184 N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide CAS No. 487036-10-2

N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide

Cat. No.: B480184
CAS No.: 487036-10-2
M. Wt: 416.9g/mol
InChI Key: MSQDHICBROJKJJ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The piperazine ring can interact with various receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in research .

Properties

CAS No.

487036-10-2

Molecular Formula

C17H25ClN4O4S

Molecular Weight

416.9g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-propan-2-yloxamide

InChI

InChI=1S/C17H25ClN4O4S/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)27(25,26)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

MSQDHICBROJKJJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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